molecular formula C19H16ClN3O3 B2636148 8-Chloro-2-[(4-nitrophenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one CAS No. 2309187-50-4

8-Chloro-2-[(4-nitrophenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one

Cat. No.: B2636148
CAS No.: 2309187-50-4
M. Wt: 369.81
InChI Key: JQUQMIKMVZARQE-UHFFFAOYSA-N
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Description

8-Chloro-2-[(4-nitrophenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one is a synthetic organic compound belonging to the class of naphthyridines. This compound is characterized by its complex structure, which includes a chloro substituent, a nitrophenyl group, and a tetrahydrobenzo[b][1,6]naphthyridinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-[(4-nitrophenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one typically involves multi-step organic reactions

    Formation of the Naphthyridine Core: The initial step involves the cyclization of appropriate precursors to form the naphthyridine ring system. This can be achieved through a condensation reaction between a suitable diamine and a diketone under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro substituent is introduced via a chlorination reaction, often using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Attachment of the Nitrophenyl Group: The nitrophenyl group is typically introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the naphthyridine core in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with Pd/C, sodium borohydride (NaBH₄).

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted naphthyridines depending on the nucleophile used.

Scientific Research Applications

8-Chloro-2-[(4-nitrophenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Industrial Applications: The compound’s derivatives are explored for use in materials science, including the development of novel polymers and dyes.

Mechanism of Action

The mechanism of action of 8-Chloro-2-[(4-nitrophenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-2-[(4-nitrophenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one
  • 8-Chloro-2-[(4-aminophenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one
  • 8-Chloro-2-[(4-methoxyphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one

Uniqueness

The unique combination of the chloro and nitrophenyl groups in this compound imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable candidate for drug development and other applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name

8-chloro-2-[(4-nitrophenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c20-13-3-6-17-15(9-13)19(24)16-11-22(8-7-18(16)21-17)10-12-1-4-14(5-2-12)23(25)26/h1-6,9H,7-8,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUQMIKMVZARQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)Cl)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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